Phenacyl thiocyanate

Description

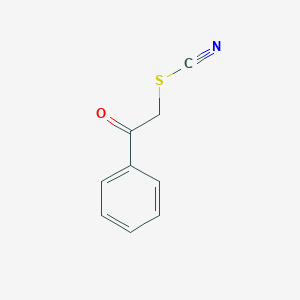

Structure

3D Structure

Properties

IUPAC Name |

phenacyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLVIJACDVJDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277242 | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-30-4 | |

| Record name | 5399-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Reaction Mechanisms

The electrochemical behavior of phenacyl thiocyanate (B1210189) is characterized by distinct electron transfer processes at both the cathode and the anode. These reactions are fundamental to both its decomposition and its synthesis, involving the formation of highly reactive intermediates that dictate the final product distribution.

Cathodic Reduction

The cathodic reduction of phenacyl thiocyanate in an aprotic medium, such as dimethylformamide (DMF) with a lithium perchlorate (LiClO₄) supporting electrolyte, is a significant electron transfer process. researchgate.net When subjected to a controlled potential of -1.2 V versus a saturated calomel electrode (SCE) at a mercury cathode, this compound undergoes a reduction that leads to the formation of an acetophenone (B1666503) enolate. researchgate.net This process involves the transfer of electrons to the this compound molecule, causing the cleavage of the carbon-sulfur bond and the elimination of the cyanide ion.

The electrochemically generated enolate is a versatile intermediate that can act as a nucleophile or an electrogenerated base. researchgate.net As a nucleophile, it can participate in addition or substitution reactions. For instance, it can react with the starting material, this compound, leading to a cascade of reactions that produce a variety of condensed and rearranged products. researchgate.net The enolate can also function as a base by abstracting a proton from a molecule of the starting material, which in turn generates a new enolate. researchgate.net

The diverse reactivity of the enolate intermediate results in a complex mixture of products. The major products isolated from the controlled-potential electrolysis of this compound are detailed in the table below. researchgate.net

| Product Name | Structure | Yield (%) |

|---|---|---|

| 2,4-diphenylthiophene (B12183156) | C₁₆H₁₂S | 9% |

| 1,4-diphenyl-1,4-butanedione | C₁₆H₁₄O₂ | 24% |

| 1,5-diphenyl-3-benzoyl-1,5-pentanedione | C₂₆H₂₂O₃ | 21% |

| trans-1,2,3-tribenzoylcyclopropane | C₂₄H₁₈O₃ | 10% |

| Acetophenone | C₈H₈O | Trace |

Anodic Oxidation

In the context of synthesizing α-thiocyanate ketones like this compound, electron transfer occurs at the anode. doi.orgrsc.org In these electrochemical syntheses, ammonium (B1175870) thiocyanate (NH₄SCN) often serves as both the thiocyanate source and the supporting electrolyte. doi.org The core of the mechanism is the oxidation of the thiocyanate anion (SCN⁻) at the anode to produce a thiocyanate radical (·SCN). doi.org This single-electron transfer (SET) is a critical initiating step. chemrevlett.comnih.gov

The proposed mechanism for the α-thiocyanation of aromatic ketones proceeds via a radical pathway. doi.org

The thiocyanate anion (SCN⁻) is oxidized at the anode surface, losing an electron to form the highly reactive thiocyanate radical (·SCN).

In the presence of an acid, the ketone (e.g., acetophenone) forms its enol tautomer.

The enol then traps the electrochemically generated ·SCN radical, forming a radical intermediate.

Subsequent oxidation of this intermediate and deprotonation yields the final α-thiocyanate ketone product, such as this compound. doi.org

At the cathode, the corresponding reduction reaction involves protons (H⁺) being reduced to hydrogen gas (H₂). doi.org This electrochemical approach is considered a green chemistry method as it uses electrons as the primary reagent, avoiding the need for stoichiometric chemical oxidants. doi.orgrsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways

Nucleophilic Reactions

Phenacyl thiocyanate (B1210189) readily undergoes reactions with various nucleophiles. These reactions typically involve the displacement of the thiocyanate group or addition to the carbonyl group, leading to a diverse set of products.

The reaction of phenacyl thiocyanate with nucleophiles such as amines and alcohols leads to the formation of substituted products. smolecule.com These reactions generally proceed under mild conditions and can result in high yields. For instance, the reaction with amines can lead to the formation of N-substituted aminomethyl ketones, while reactions with alcohols can yield alkoxy derivatives. The specific products formed depend on the reaction conditions and the nature of the nucleophile.

In some cases, the initial nucleophilic attack can be followed by further transformations. For example, the reaction of quaternary ammonium (B1175870) salts bearing phenacyl groups and thiocyanate anions can generate amines upon UV irradiation. radtech-europe.com These amines can then catalyze further reactions, such as the crosslinking of polymers. radtech-europe.com

Table 1: Examples of Nucleophilic Reactions with Amines and Alcohols

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Primary/Secondary Amines | N-substituted aminomethyl ketones | Mild conditions | smolecule.com |

| Alcohols | Alkoxy derivatives | Mild conditions | smolecule.com |

| Quaternary Ammonium Thiocyanates | Amine generation | UV irradiation | radtech-europe.com |

This compound also reacts with thiols to form thioether derivatives. smolecule.com This reactivity is significant in the context of ester deprotection, where sulfur nucleophiles are employed to cleave carbon-oxygen bonds. acsgcipr.org Thiols can react in the presence of a Lewis acid catalyst, or as thiolates in the presence of a base. acsgcipr.org This method is particularly useful for deprotecting esters in molecules that are sensitive to acidic or basic conditions. acsgcipr.org

Organic thiocyanates, including this compound, can be hydrolyzed to form thiocarbamates in a process known as the Riemschneider thiocarbamate synthesis. wikipedia.orgwikipedia.org This reaction typically occurs under acidic conditions, followed by hydrolysis with ice water. wikipedia.org The reaction is particularly effective for secondary and tertiary alcohols, which can form stable carbocations that are then attacked by the thiocyanate group. wikipedia.org However, the efficiency of this reaction can be limited for certain aromatic compounds, especially those with ortho-substituents or those sensitive to concentrated acid. wikipedia.org

Cyclization Reactions for Heterocycle Synthesis

This compound is a key starting material for the synthesis of various sulfur-containing heterocycles. Its ability to undergo cyclization reactions, often in the presence of a base or other reagents, allows for the construction of complex ring systems.

This compound is instrumental in the synthesis of thiophene (B33073) and 2-aminothiophene derivatives. One notable method involves the reaction of this compound with 3-formylchromone in the presence of triethylamine (B128534), which yields substituted thiophenes and 2-aminothiophenes bearing an o-acylphenol moiety. researchgate.nettandfonline.com This metal-free procedure is efficient and tolerates a wide range of substrates. researchgate.nettandfonline.com

Another approach involves the reaction of this compound with cyanothioacetamide and aldehydes under basic conditions, which can lead to the formation of dihydrothiophenes. vulcanchem.com The Gewald reaction, a multicomponent reaction, is a well-established method for synthesizing polysubstituted 2-aminothiophenes, although it does not directly use this compound as a starting material, the principles of thiophene ring formation are related.

Table 2: Synthesis of Thiophene and 2-Aminothiophene Derivatives

| Reactants | Product Type | Key Reagents/Conditions | Reference |

| This compound, 3-Formylchromone | Substituted thiophenes and 2-aminothiophenes | Et3N | researchgate.nettandfonline.com |

| This compound, Cyanothioacetamide, Aldehydes | Dihydrothiophenes | Basic conditions | vulcanchem.com |

The synthesis of thiazole (B1198619) and 2-aminothiazole (B372263) derivatives frequently employs phenacyl halides, which are closely related to this compound. The classical Hantzsch thiazole synthesis involves the cyclization of α-haloacetophenones (phenacyl halides) with thioureas. researchgate.netnanobioletters.com This (3+2) cyclization is a cornerstone for the synthesis of 2-aminothiazoles. researchgate.net

This compound itself can be used in the synthesis of thiazole derivatives. For example, its reaction with primary aryl amines can lead to the formation of 3-aryl-2-imino-2,3-dihydrothiazoles. researchgate.net Additionally, the reaction of this compound with ethyl 3-amino-3-acylhydrazinopropenoates in the presence of bromine and acetic acid selectively affords ethyl 3-acylamino-4-amino-2,3-dihydro-2-iminothiazole-5-carboxylates. semanticscholar.org The reaction of 1-phenyl-2-thiocyanatoethanone with malononitrile (B47326), amines, or hydrazines can also lead to thiazole derivatives. researchgate.net

Table 3: Synthesis of Thiazole and 2-Aminothiazole Derivatives

| Reactants | Product Type | Key Reagents/Conditions | Reference |

| Phenacyl bromide, Thiourea | 4-Aryl-2-aminothiazoles | Various catalysts (e.g., copper silicate) | researchgate.netnanobioletters.com |

| This compound, Primary aryl amines | 3-Aryl-2-imino-2,3-dihydrothiazoles | - | researchgate.net |

| This compound, Ethyl 3-amino-3-acylhydrazinopropenoates | Ethyl 3-acylamino-4-amino-2,3-dihydro-2-iminothiazole-5-carboxylates | Bromine, Acetic acid | semanticscholar.org |

Thiadiazole Derivatives

This compound is a key starting material for the synthesis of various thiadiazole derivatives. One common method involves the coupling of sulfonamide diazonium chlorides with this compound in the presence of pyridine (B92270) to yield 2-imino-1,3,4-thiadiazoles. publishatcj.comresearchgate.netmdpi.com This reaction proceeds through an intermediate that cyclizes to form the thiadiazole ring. publishatcj.com

Another approach to 1,3,4-thiadiazole (B1197879) derivatives involves the reaction of this compound with thiosemicarbazide (B42300) or its derivatives. For instance, the condensation of thiosemicarbazide with this compound can lead to the formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives. researchgate.net Furthermore, this compound can react with hydrazonoyl halides to produce 1,3,4-thiadiazole derivatives. researchgate.net

The following table summarizes the synthesis of thiadiazole derivatives from this compound:

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| Sulfonamide diazonium chlorides | Pyridine | 2-Imino-1,3,4-thiadiazoles | publishatcj.comresearchgate.netmdpi.com |

| Thiosemicarbazide | - | 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | researchgate.net |

| Hydrazonoyl halides | - | 1,3,4-Thiadiazole derivatives | researchgate.net |

Pyridazine (B1198779) and Pyridine Derivatives

This compound can be utilized in the synthesis of pyridazine and pyridine heterocycles. The Knoevenagel condensation of this compound with active methylene (B1212753) compounds like malononitrile can lead to intermediates that are subsequently cyclized to form pyridazine derivatives. clockss.org For example, the ylidene derivative formed from the condensation of benzoylacetonitrile (B15868) (a related compound) with malononitrile can be coupled with benzenediazonium (B1195382) chloride and cyclized to a pyridazine. clockss.org

In the synthesis of pyridine derivatives, this compound can react with malononitrile dimer to yield pyrazolyl pyridines. researchgate.net Additionally, the reaction of phenacyl-malononitrile derivatives with dimethylformamide dimethylacetal (DMFDMA) followed by reaction with hydrazine (B178648) hydrate (B1144303) can afford pyridazine derivatives. researchgate.net

A summary of these reactions is presented below:

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| Malononitrile | Knoevenagel condensation, then benzenediazonium chloride | Pyridazine derivatives | clockss.org |

| Malononitrile dimer | - | Pyrazolyl pyridines | researchgate.net |

| Phenacyl-malononitrile derivatives | 1. DMFDMA, Toluene (reflux) 2. Hydrazine hydrate, Ethanol (B145695) (reflux) | Pyridazine derivatives | researchgate.net |

Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives from this compound often involves multi-component reactions. For instance, the reaction of this compound with an aryl amine and malonodinitrile can produce N-aryl-2-amino-3-cyanopyrroles. nih.gov

Another synthetic route involves the intramolecular Ritter reaction. The condensation of 2-ferrocenyl-3,3-dimethylbutan-2-ol with this compound in the presence of methanesulfonic acid (MeSO₃H) can yield 1H-ferroceno[c]pyrroles. mdpi.com The selectivity of this reaction to form either pyrrole or pyridine derivatives can be influenced by temperature and the order of reagent addition. mdpi.com

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| Aryl amine, Malonodinitrile | - | N-aryl-2-amino-3-cyanopyrroles | nih.gov |

| 2-Ferrocenyl-3,3-dimethylbutan-2-ol | MeSO₃H | 1H-Ferroceno[c]pyrroles | mdpi.com |

Oxathiolane Derivatives

This compound can be converted to 1,3-oxathiolane (B1218472) derivatives. The reduction of α-thiocyanate ketones, such as this compound, with sodium borohydride (B1222165) can lead to the formation of cyclized 5-phenyl-1,3-oxathiolan-2-imine. acs.org A simple and efficient method for preparing 5-aryl-2-imino-1,3-oxathiolane derivatives involves the reaction of this compound in hydroalcoholic media. researchgate.net

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| This compound | Sodium borohydride | 5-Phenyl-1,3-oxathiolan-2-imine | acs.org |

| This compound | Hydroalcoholic media | 5-Aryl-2-imino-1,3-oxathiolanes | researchgate.net |

Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives can be synthesized from this compound, although often indirectly through its bromo-analogue, phenacyl bromide. A common method involves the condensation-oxidation reaction of o-phenylenediamine (B120857) with phenacyl bromide. mdpi.comacgpubs.orgresearchgate.net This reaction can be catalyzed by various reagents, including pyridine. mdpi.com

A direct involvement of the thiocyanate group is seen in the synthesis of certain quinoxaline-containing heterocyclic systems. For example, quinoxaline-2-carbohydrazide (B3053585) can be treated with potassium thiocyanate to form an intermediate which then reacts with substituted phenacyl bromides to afford quinoxaline derivatives. mdpi.commdpi.com

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| o-Phenylenediamine | Pyridine (catalyst) | 2-Phenylquinoxaline | mdpi.com |

| Quinoxaline-2-carbohydrazide, Potassium thiocyanate, Substituted phenacyl bromides | Acid, then base | Substituted quinoxaline derivatives | mdpi.commdpi.com |

Triazolothiadiazine Derivatives

This compound is a precursor for the synthesis of fused heterocyclic systems like triazolothiadiazines. The reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with phenacyl bromide (a closely related compound to this compound) in ethanol leads to the formation of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b] publishatcj.comclockss.orgCurrent time information in Bangalore, IN.thiadiazines. capes.gov.brnih.gov Similarly, the condensation of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethanol with phenacyl bromide affords 1,2-bis-1,2,4-triazolo[3,4-b] publishatcj.comclockss.orgCurrent time information in Bangalore, IN.thiadiazine derivatives. researchgate.net

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| 4-Amino-3-mercapto-1,2,4-triazole derivatives, Phenacyl bromide | Ethanol (reflux) | 3,6-Disubstituted-7H-1,2,4-triazolo[3,4-b] publishatcj.comclockss.orgCurrent time information in Bangalore, IN.thiadiazines | capes.gov.brnih.gov |

| 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethanol, Phenacyl bromide | - | 1,2-Bis-1,2,4-triazolo[3,4-b] publishatcj.comclockss.orgCurrent time information in Bangalore, IN.thiadiazine derivatives | researchgate.net |

Cleavage and Rearrangement Reactions

This compound undergoes several cleavage and rearrangement reactions. A notable rearrangement is the conversion of a thiocyanate to an isothiocyanate. researchgate.net This can be induced by photoinduced electron transfer, which involves the cleavage of the carbon-sulfur bond. researchgate.net Acyl isothiocyanates can also undergo a 1,3-rearrangement. arkat-usa.org

The cathodic reduction of this compound in an aprotic medium leads to the formation of an enolate. researchgate.net This enolate can then participate in various reactions, leading to products such as 2,4-diphenylthiophene (B12183156), 1,4-diphenyl-1,4-butanedione, and acetophenone (B1666503). researchgate.net The formation of these products involves nucleophilic addition or substitution reactions of the electrogenerated enolate. researchgate.net

Furthermore, the reaction of phenacyl thiocyanates with hydroxide (B78521) ions under phase transfer conditions can lead to cleavage and subsequent dimerization or rearrangement products like 2,3-dibenzoylthiirane. researchgate.net

| Reaction Type | Conditions | Product(s) | Reference(s) |

| Rearrangement | Photoinduced electron transfer | Isothiocyanate | researchgate.net |

| 1,3-Rearrangement | - | Rearranged acyl isothiocyanate | arkat-usa.org |

| Cleavage/Rearrangement | Cathodic reduction in aprotic medium | 2,4-Diphenylthiophene, 1,4-diphenyl-1,4-butanedione, Acetophenone | researchgate.net |

| Cleavage/Dimerization | Hydroxide ion, Phase transfer conditions | 2,3-Dibenzoylthiirane | researchgate.net |

C-S Bond Cleavage Mechanisms

The cleavage of the Carbon-Sulfur (C-S) bond in phenacyl thiocyanates is a key aspect of their reactivity, often initiated by electron transfer. Mechanistic studies, particularly on the electrochemical reduction of these compounds, have revealed that the pathway for C-S bond scission is highly dependent on the nature of substituents on the phenyl ring. rsc.org

Two primary mechanisms have been identified: a stepwise dissociative electron transfer and a concerted dissociative electron transfer. rsc.orgresearchgate.net

Stepwise Mechanism: For phenacyl thiocyanates bearing strong electron-withdrawing groups, such as nitro or cyano groups (e.g., 4-nitrothis compound), the reduction follows a stepwise pathway. This process involves an initial electron transfer to the molecule to form a stable radical anion intermediate. This intermediate is sufficiently long-lived to be detected in cyclic voltammetry experiments. The C-S bond within this radical anion then cleaves in a subsequent, separate step. rsc.org

Concerted Mechanism: In contrast, for phenacyl thiocyanates with no substituents or with electron-donating groups on the phenyl ring, the C-S bond cleavage occurs via a concerted mechanism. In this pathway, the electron transfer and the bond breaking are simultaneous. There is no stable radical anion intermediate; the addition of the electron directly leads to the fragmentation of the bond. rsc.org

Regardless of the mechanism, the reductive cleavage in phenacyl thiocyanates is regioselective, consistently occurring at the CH₂–S bond. rsc.org This cleavage results in the formation of a phenacyl radical and a thiocyanate anion. The phenacyl radical can then undergo further reactions, such as dimerization, to yield products like 1,4-diketones. rsc.org The process can be influenced by various factors, including the solvent and the energy of the incoming electron. researchgate.net

| Substituent on Phenyl Ring | Electron-Donating/Withdrawing Nature | Observed Cleavage Mechanism | Reference |

| None (this compound) | Neutral | Concerted | rsc.org |

| Methoxy | Donating | Concerted | rsc.org |

| Cyano | Withdrawing | Stepwise | rsc.org |

| Nitro | Withdrawing | Stepwise | rsc.org |

Dethiocyanation Reactions

Dethiocyanation refers to the removal of the thiocyanate group from the phenacyl structure. One notable method to achieve this is through mediation by samarium triiodide (SmI₃). tandfonline.comresearchgate.net When phenacyl thiocyanates are treated with SmI₃, they undergo an efficient dethiocyanation process. researchgate.net

The reaction mechanism involves the formation of a samarium enolate intermediate. This highly reactive species is generated in situ and can be subsequently trapped by various electrophiles. researchgate.net For instance, if the reaction mixture is treated with water, the enolate is protonated to yield the corresponding acetophenone. Alternatively, if aldehydes are introduced to the reaction, the samarium enolate can participate in carbon-carbon bond formation, leading to aldol-type addition products. researchgate.net This application showcases the synthetic utility of phenacyl thiocyanates as precursors to reactive enolates via dethiocyanation. tandfonline.comresearchgate.net

Derivatization Strategies and Functional Group Transformations

The reactive nature of the thiocyanate group allows for various derivatization strategies, enabling the conversion of this compound into other valuable functional groups and molecular scaffolds. rsc.org

Conversion to Isothiocyanates

This compound can be converted to its isomer, phenacyl isothiocyanate (R-N=C=S). This transformation is a known reaction for thiocyanates, often proceeding through rearrangement mechanisms. For instance, related benzyl (B1604629) thiocyanates bearing electron-withdrawing groups can rearrange to the corresponding isothiocyanates. researchgate.net This specific rearrangement can be induced by photoinduced electron transfer, which involves the cleavage of the C-S bond to form a radical or ion pair, followed by recombination at the nitrogen atom. researchgate.net Another general method for isomerization involves catalysis by the thiocyanate ion itself, which acts as a nucleophile. researchgate.net

While some synthetic routes for phenacyl thiocyanates are designed to avoid the formation of the isothiocyanate isomer, the conversion remains a significant transformation pathway. researchgate.net The resulting acyl isothiocyanates are themselves valuable synthetic intermediates due to the electron-withdrawing acyl group enhancing their reactivity compared to alkyl isothiocyanates. arkat-usa.org

| Starting Material | Transformation | Resulting Functional Group | Key Features | Reference |

| This compound | Isomerization/Rearrangement | Isothiocyanate (-N=C=S) | Can be induced by heat, catalysts, or photo-irradiation. | researchgate.net, wikipedia.org |

Formation of Thioether Derivatives

This compound is a useful substrate for the synthesis of various thioether derivatives. The thiocyanate group can be displaced by sulfur nucleophiles, or the entire molecule can be used as a building block in reactions that form new sulfur-containing rings.

One direct approach involves the reaction of this compound with thiols. For example, 4-nitrothis compound reacts with thiols to form the corresponding thioether derivatives. smolecule.com A more complex and synthetically valuable application is the reaction of phenacyl thiocyanates with other reagents to build heterocyclic systems. For instance, the reaction with 3-formylchromones in the presence of a base like triethylamine leads to the formation of substituted thiophenes bearing an o-acylphenol moiety. researchgate.net This transformation involves the in situ generation of a reactive intermediate that undergoes cyclization to form the thiophene ring. researchgate.net

Similarly, thioether derivatives can be synthesized by reacting the precursor of this compound, phenacyl bromide, with mercapto-containing compounds like 3-aryl-5-mercapto-1,2,4-triazoles. This reaction, conducted in ethanol with sodium bicarbonate, proceeds through a thioether intermediate which can then be cyclized. farmaciajournal.com

| Reactant with this compound | Reaction Type | Product Class | Reference |

| Thiols | Nucleophilic Substitution | Thioether Derivatives | smolecule.com |

| 3-Formylchromone | Cyclization/Recyclization | Substituted Thiophenes | researchgate.net |

Advanced Spectroscopic and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Dynamic Equilibria

Spectroscopic methods are fundamental in confirming the molecular structure of phenacyl thiocyanate (B1210189) and investigating its behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive characterization of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of phenacyl thiocyanate.

¹H NMR: In proton NMR spectra, the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and thiocyanate groups typically appear as a singlet. In d6-DMSO, this singlet is observed at approximately 5.13 ppm. rsc.org The aromatic protons on the phenyl ring present as a multiplet between 7.59 and 8.09 ppm, corresponding to the complex splitting patterns of the monosubstituted benzene (B151609) ring. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) signal appears significantly downfield, around 192.8 ppm in d6-DMSO. rsc.org The carbon of the thiocyanate group (-SCN) is observed near 113.3 ppm. rsc.org The carbons of the phenyl ring resonate in the aromatic region, typically between 129.0 and 134.8 ppm. rsc.org

Dynamic Equilibria: While specific studies on the dynamic equilibria of this compound itself are not extensively detailed in the provided literature, NMR techniques like line-shape analysis are generally employed to study such phenomena. For instance, in related systems, the interaction of the thiocyanate ion with metal ions like Fe³⁺ can be monitored by observing shifts in proton environments. practical-science.com This principle could be applied to study potential keto-enol tautomerism or other equilibrium processes in this compound under various conditions, where changes in the chemical shifts and signal shapes would provide kinetic and thermodynamic information.

Table 1: NMR Spectroscopic Data for this compound in d6-DMSO

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 5.13 | Singlet | -CH₂- |

| ¹H | 7.59 - 8.09 | Multiplet | Aromatic-H |

| ¹³C | 42.3 | - | -CH₂- |

| ¹³C | 113.3 | - | -SCN |

| ¹³C | 129.0, 129.4, 134.8 | - | Aromatic-C |

| ¹³C | 192.8 | - | C=O |

Data sourced from a study by Haywood et al. rsc.org

IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum is characterized by strong, distinct absorption bands.

Thiocyanate Group (–SCN): A sharp and intense stretching vibration corresponding to the carbon-nitrogen triple bond (C≡N) is a hallmark of the thiocyanate group. This band typically appears in the region of 2150-2200 cm⁻¹.

Carbonyl Group (C=O): A strong absorption band for the carbonyl group stretch is observed in the range of 1680-1720 cm⁻¹. Its position reflects the α-keto functionality conjugated with the aromatic ring.

The precise position of the C≡N stretch can also help distinguish between S-bonded thiocyanates (R-SCN) and N-bonded isothiocyanates (R-NCS). S-bonded thiocyanates generally show this stretch at higher wavenumbers (around 2100–2150 cm⁻¹) compared to their N-bonded counterparts (2050–2100 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Thiocyanate (C≡N) | Stretch | 2150 - 2200 |

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

Data sourced from general spectroscopic data for this compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular weight of this compound is 177.22 g/mol . jordilabs.com

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺) at m/z = 177. Subsequent fragmentation is expected to involve the cleavage of the C-S bond and bonds adjacent to the carbonyl group. Key fragments would likely include the phenacyl cation [C₆H₅CO-CH₂]⁺ at m/z = 119 and the benzoyl cation [C₆H₅CO]⁺ at m/z = 105.

Advanced techniques can provide further structural details. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu These predictions can be used to increase confidence in identification during liquid chromatography-mass spectrometry (LC-MS) analyses. jordilabs.com

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.03212 | 141.2 |

| [M+Na]⁺ | 200.01406 | 151.2 |

| [M-H]⁻ | 176.01756 | 145.2 |

| [M+NH₄]⁺ | 195.05866 | 159.8 |

| [M+K]⁺ | 215.98800 | 148.0 |

Data calculated using CCSbase. uni.lu

Computational Chemistry and Theoretical Studies

Computational methods provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound, complementing experimental findings.

Semi-empirical and density functional theory (DFT) methods are used to model the electronic properties of molecules.

AM1 and PM3: Austin Model 1 (AM1) and Parameterized Model 3 (PM3) are semi-empirical methods that offer a balance between computational cost and accuracy for large molecules. wikipedia.orgchemeurope.com These methods are parameterized to reproduce experimental data, such as heats of formation, rather than computing total electronic energy from first principles like ab initio methods. reddit.com While AM1 and PM3 have been applied to study the reactivity of related phenylthiocyanates, specific calculations for this compound are less commonly reported in the provided literature. science.gov

Density Functional Theory (DFT): DFT is a more rigorous quantum mechanical method that has been successfully applied to study phenacyl thiocyanates. DFT calculations can reveal the distribution of electron density, identify electrophilic and nucleophilic regions, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for understanding the molecule's chemical reactivity and potential reaction pathways. researchgate.net For example, DFT calculations have been combined with experimental data like cyclic voltammetry to elucidate reaction mechanisms. researchgate.netrsc.org

Computational studies are invaluable for mapping out the potential energy surfaces of reactions involving this compound, allowing for the determination of reaction mechanisms.

Electrochemical Reduction: DFT calculations have been instrumental in understanding the mechanism of C-S bond cleavage during the electrochemical reduction of phenacyl thiocyanates. researchgate.netrsc.org These studies have shown that the reaction mechanism is dependent on the electronic nature of substituents on the phenyl ring.

For compounds with electron-donating groups, a concerted dissociative electron transfer is favored. In this pathway, electron transfer and C-S bond cleavage occur in a single step, directly forming a phenacyl radical and a thiocyanate anion. rsc.org

For compounds with electron-withdrawing groups, a stepwise mechanism is operative. This involves an initial electron transfer to form a radical anion intermediate, which then undergoes C-S bond cleavage in a subsequent step. rsc.org DFT calculations were unable to locate a stable radical anion intermediate for the unsubstituted this compound, suggesting that its reduction proceeds via the concerted pathway where the C-S bond fragments upon electron uptake. rsc.org

Cyclization Reactions: The mechanism of reactions where this compound serves as a precursor for heterocyclic compounds, such as thiophenes, has also been investigated computationally. For instance, the reaction of this compound with 3-formylchromone has been studied to understand the formation of thiophene (B33073) derivatives. researchgate.net These theoretical studies help to rationalize the observed product distributions and reaction efficiencies.

Studies on Reactivity and Selectivity

The reactivity and selectivity of this compound are influenced by various factors, including reaction conditions and the nature of the reactants.

Electrochemical Reduction: The electrochemical reduction of phenacyl thiocyanates has been studied to understand the mechanistic aspects of C–S bond cleavage. The mechanism is dependent on the substituent on the phenyl ring. For compounds with electron-donating groups or no substituent, a concerted dissociative electron transfer is favored, leading to the formation of a phenacyl radical and a thiocyanate anion. semanticscholar.org In contrast, substrates with strong electron-withdrawing groups follow a stepwise mechanism that involves a radical anion intermediate. semanticscholar.org This regioselective bond cleavage consistently breaks the CH2–S bond. semanticscholar.org Cathodic reduction in an aprotic medium generates an enolate that can act as a nucleophile in subsequent reactions, leading to products like 2,4-diphenylthiophene (B12183156) and 1,4-diphenyl-1,4-butanedione. researchgate.net

Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions. For instance, it reacts with amines to produce thiazole (B1198619) derivatives. The reaction with phenacyl bromide and thiocyanate salts (like KSCN or NH4SCN) is a common method for its synthesis. The efficiency of this synthesis can be improved using microwave-assisted techniques or ultrasound irradiation.

Oxy-thiocyanation of Alkenes: In the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and an oxygen atmosphere, alkenes can undergo direct oxy-thiocyanation with ammonium thiocyanate to yield phenacyl thiocyanates. chemrevlett.com The proposed mechanism involves the single-electron oxidation of the thiocyanate ion by CAN to form a thiocyanato radical. chemrevlett.com This radical then attacks the alkene, leading to a series of steps that ultimately form the this compound. chemrevlett.com Styrene derivatives with both electron-donating and electron-withdrawing groups are well-tolerated in this reaction. chemrevlett.com

Computational Studies on Reactivity: Molecular orbital calculations using semi-empirical methods like AM1 and PM3 have been employed to study the electronic structure and reactivity of phenylthiocyanates. rsc.org These studies explore the reactivity at the cyano carbon, sulfur atom, and aryl carbon. rsc.org For phenacyl derivatives, computational methods like Density Functional Theory (DFT) help in identifying reactive sites by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (FMOs). The thiocyanate group can act as either an electrophile or a nucleophile depending on the reaction conditions.

| Reaction Type | Key Findings | Influencing Factors |

|---|---|---|

| Electrochemical Reduction | Mechanism (concerted vs. stepwise) depends on phenyl ring substituents. semanticscholar.org Regioselective cleavage of the CH2–S bond occurs. semanticscholar.org | Electron-donating or -withdrawing nature of substituents. semanticscholar.org |

| Nucleophilic Substitution | Forms thiazole derivatives with amines. Synthesis from phenacyl bromide and thiocyanate salts is common. | Reaction conditions (e.g., use of microwave or ultrasound). |

| Oxy-thiocyanation of Alkenes | Direct synthesis from alkenes using CAN and ammonium thiocyanate. chemrevlett.com Proceeds via a thiocyanato radical mechanism. chemrevlett.com | Presence of an oxidizing agent (CAN) and oxygen. chemrevlett.com |

Molecular Docking Studies (e.g., for biological interactions)

Molecular docking studies have been instrumental in understanding the potential biological interactions of this compound and its derivatives, particularly in the context of drug design.

Anticancer Activity: Derivatives of this compound have been investigated for their anticancer properties. Molecular docking studies have been used to design and analyze a series of thiazole-based small molecules as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. nih.govacs.org These studies revealed that specific amino acid residues like Ala 29, Val 30, Arg 98, Gln 99, Gly 96, and Thr 94 in the hLDHA binding site have strong interactions with the designed compounds. nih.govacs.org For instance, a nitro group at the ortho position of a derivative was found to enhance binding affinity through hydrogen bonding with Gln 99. nih.govacs.org

Enzyme Inhibition: this compound derivatives have been explored as potential inhibitors for various enzymes. For example, molecular docking studies have shown that certain thiophene derivatives, synthesized from this compound, could act as carbonic anhydrase inhibitors. researchgate.net In another study, monocarbonyl curcumin-thiazole hybrids derived from this compound were identified as inhibitors of human DNA ligase I (hLigI) through in silico screening followed by biological evaluation. rsc.org Docking studies showed significant interactions of the most potent compounds with the hLigI protein. rsc.org

Synthesis of Bioactive Heterocycles: this compound is a versatile starting material for synthesizing various biologically active heterocyclic compounds. For example, it has been used in the synthesis of thiazole-based pyrazoline scaffolds which were evaluated for their anticancer efficacy. acs.org It is also a precursor in the synthesis of thiophene derivatives bearing an o-acylphenol moiety, which are structurally similar to other reported biologically active compounds. researchgate.nettaylorandfrancis.com

| Target | Key Interactions/Findings | Resulting Compound Class |

|---|---|---|

| Human Lactate Dehydrogenase A (hLDHA) | Interaction with residues Ala 29, Val 30, Arg 98, Gln 99, Gly 96, and Thr 94. nih.govacs.org Enhanced affinity with specific substitutions. nih.govacs.org | Thiazole-based hLDHA inhibitors. nih.govacs.org |

| Carbonic Anhydrase | Potential as inhibitors based on molecular docking. researchgate.net | Thiophene derivatives. researchgate.net |

| Human DNA Ligase I (hLigI) | Considerable interactions with the enzyme, leading to inhibition. rsc.org | Monocarbonyl curcumin-thiazole hybrids. rsc.org |

Pharmacological and Biological Research Applications

Anticancer Activity and Mechanisms

The quest for novel and effective anticancer agents has led researchers to investigate the potential of phenacyl thiocyanate (B1210189) derivatives. Studies have revealed their ability to impede cancer cell growth and proliferation through various mechanisms.

Inhibition of Tumor Glycolysis (e.g., hLDHA)

A key hallmark of many cancer cells is their altered metabolism, characterized by an increased rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift is largely driven by the overexpression of enzymes like human lactate (B86563) dehydrogenase A (hLDHA). researchgate.netnih.gov The hLDHA enzyme plays a crucial role at the end of tumor glycolysis, converting pyruvate (B1213749) to lactate. researchgate.netnih.gov Its inhibition is considered a viable strategy to selectively target cancer cells by disrupting their energy supply. researchgate.netnih.gov

Recent research has highlighted the potential of thiazole-based small molecules derived from phenacyl thiocyanate as inhibitors of hLDHA. researchgate.net These compounds have demonstrated the ability to disrupt tumor glycolysis, leading to reduced lactate production and altered energy metabolism in cancer cells, which contributes to their cytotoxic effects. Molecular docking studies have further elucidated the interaction between these derivatives and the hLDHA enzyme, showing strong binding affinities. nih.govresearchgate.net For instance, certain synthesized thiazole (B1198619) derivatives exhibited significant hLDHA inhibitory activity, which correlated with their anticancer effects. nih.govresearchgate.net

Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. For example, thiazole-based derivatives have shown notable inhibitory effects on cervical cancer cell lines (HeLa and SiHa) and liver cancer cells (HepG2), with IC₅₀ values in the low micromolar range. nih.gov Interestingly, some of these compounds did not show significant toxicity in normal human embryonic kidney cells (HEK293), suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, studies on thiophene (B33073) derivatives synthesized from this compound have also revealed potent antiproliferative effects. researchgate.net In evaluations against HeLa and pancreatic adenocarcinoma (PANC-1) cell lines, these derivatives showed a percentage of cell proliferation inhibition that was comparable to or even higher than the standard drug, doxorubicin. researchgate.net Flow cytometry analysis indicated that these compounds interfere with the cell cycle progression, leading to a cytostatic effect. researchgate.net Other research has also pointed to the anti-proliferative effects of compounds derived from this compound against breast cancer cell lines. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Thiazole-based | HeLa, SiHa, HepG2 | IC₅₀ values in the low micromolar range (1.65–8.60 μM). nih.gov | , nih.gov |

| Thiophene-based | HeLa, PANC-1 | Antiproliferative potential comparable to or greater than doxorubicin. researchgate.net | researchgate.net |

| General | Breast cancer cell lines | Demonstrated anti-proliferative effects. researchgate.net | researchgate.net |

BRAFV600E Inhibitory Potential

The BRAF gene is a key component of the MAPK/ERK signaling pathway, and mutations in this gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma. researchgate.netgoogle.com This has made the BRAFV600E protein a critical target for anticancer drug development. rsc.org

Recent studies have explored the potential of this compound-derived compounds as BRAFV600E inhibitors. For instance, synthesized thiazole-pyrazole conjugates have demonstrated significant BRAFV600E inhibitory potential. acs.org One particular derivative exhibited a potent BRAFV600E inhibitory effect with an IC₅₀ value of 0.05 μM, which is comparable to the reference drug sorafenib. acs.org This compound also showed strong antiproliferative activity against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines. acs.org

Antimicrobial Activity

This compound and its derivatives have also been investigated for their ability to combat microbial infections. Research has demonstrated their effectiveness against a range of bacteria and fungi. acs.org

Antibacterial Properties

Derivatives of this compound have shown promising antibacterial activity against various bacterial strains. For example, certain 2-aminothiazole (B372263) derivatives, which can be synthesized from this compound, are known to be key motifs in antimicrobial agents. Thiophene derivatives have also exhibited activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Specific studies have highlighted the efficacy of certain synthesized compounds. For instance, one furan-linked thiazole derivative demonstrated significant antimicrobial activity with MIC values ranging from 1.56 to 3.13 μg/mL against Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. acs.org Another study found that certain 1,3-thiazole derivatives showed good activity against multiple bacterial strains. irjponline.org

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also demonstrated notable antifungal properties. acs.org Thiophene derivatives, for instance, have shown activity against various fungi. researchgate.net

Research has identified specific derivatives with potent antifungal activity. One study found that a particular thiazole derivative displayed significant potential against Candida albicans. acs.org Another derivative exhibited noteworthy activity against Candida albicans and Saccharomyces cerevisiae. acs.org Furthermore, some 1,4-diarylimidazoles, synthesized using phenacyl anilines and potassium thiocyanate, showed selective activity against strains of Candida sp. nih.gov N-phenacyl azoles are recognized as a class of compounds with excellent antifungal activity. mdpi.com

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microbial Strain(s) | Key Findings | Reference(s) |

| Thiophene-based | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. researchgate.net | researchgate.net |

| Furan-linked Thiazole | P. aeruginosa, S. aureus, B. subtilis, E. coli | MIC values ranging from 1.56 to 3.13 μg/mL. acs.org | acs.org |

| Thiazole | C. albicans, S. cerevisiae | Significant antifungal potential. acs.org | acs.org |

| 1,4-Diarylimidazole | Candida sp. | Selective antifungal activity. nih.gov | nih.gov |

| 1,3-Thiazole | Various bacterial strains | Good antibacterial activity. irjponline.org | irjponline.org |

Enzyme Activity Modulation

This compound and its derivatives have been a subject of interest in biochemical research for their ability to modulate the activity of various enzymes. This modulation can occur through inhibition or activation of biochemical pathways, and the compound's reactivity makes it suitable for use in enzyme activity assays.

This compound and its derivatives can influence cellular functions by interacting with and modulating the activity of enzymes and proteins within biological systems. This interaction can lead to the activation or inhibition of various biochemical pathways.

Derivatives of this compound have been shown to inhibit human lactate dehydrogenase A (hLDHA), an enzyme crucial for the metabolism of cancer cells. By disrupting tumor glycolysis through the inhibition of hLDHA, these compounds exhibit potential as anticancer agents. Specifically, thiazole-based derivatives of this compound have demonstrated significant inhibitory activity against cancer cell lines.

Furthermore, research has suggested that thiocyanates can modulate other signaling pathways, including nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and Wingless-related integration site (Wnt) pathways. nih.gov For instance, 4-methylthis compound (MPTC) has been found to improve the secretion and function of the alpha-1-antitrypsin (AAT) monomer, suggesting an impact on oxidative stress-related protein misfolding. nih.gov

The electrochemical reduction of this compound generates an enolate that can act as a nucleophile in various reactions, indicating its potential to participate in and influence biochemical transformations. researchgate.net

This compound and its derivatives serve as useful tools in enzyme activity assays. smolecule.com The reactivity of the thiocyanate group allows for the design of substrates that, when cleaved by a specific enzyme, produce a detectable signal. smolecule.com

For example, 4-nitrothis compound can be used in assays where enzymatic cleavage of the C-S bond releases the nitrophenolate ion. smolecule.com This ion has a distinct yellow color and strong absorbance at a specific wavelength, allowing for the real-time measurement of enzyme activity by monitoring the increase in absorbance. smolecule.com

The electrochemical reduction of phenacyl thiocyanates, which involves the cleavage of the C–S bond, has also been studied. researchgate.net The mechanism of this cleavage can be either a concerted dissociative electron transfer or a stepwise process, depending on the substituents on the phenyl ring. This predictable reactivity is valuable for designing specific enzyme probes.

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.commdpi.com Molecular docking studies have suggested that compounds derived from the reaction of 3-formylchromone with this compound have the potential to act as carbonic anhydrase inhibitors. researchgate.net

Aromatic and heterocyclic sulfonamides are a well-known class of CA inhibitors. nih.gov Research has shown that incorporating phenacetyl groups into sulfonamide structures can lead to potent and selective inhibitors of specific CA isoforms. nih.gov For instance, a series of aromatic sulfonamides with phenacetamido tails demonstrated excellent inhibitory activity against the brain-associated isoform hCA VII. nih.gov While this compound itself is not a sulfonamide, its structural motifs can be incorporated into the design of novel CA inhibitors.

The inhibition mechanism of phenols and their derivatives, which share structural similarities with the phenacyl group, involves a different binding mode compared to classical sulfonamide inhibitors. mdpi.com This suggests that phenacyl-based compounds could offer alternative scaffolds for the development of new CA inhibitors.

Cholinesterase inhibitors are crucial for managing conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. tandfonline.comorst.edu Thiazole derivatives, which can be synthesized from this compound, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.comtandfonline.com

In one study, a series of thiazole derivatives was synthesized through the ring closure reaction of a thiosemicarbazide (B42300) with various phenacyl bromides (a related phenacyl compound). tandfonline.com The resulting compounds showed varying levels of cholinesterase inhibition, with the position of substituents on the phenyl ring significantly influencing their activity. tandfonline.com For example, a derivative with a p-nitro group on the phenyl ring was identified as a promising AChE inhibitor. tandfonline.com

Another study synthesized hydrazinothiazole derivatives using phenacyl bromides and found that while they had good antioxidant activity, their cholinesterase inhibition was structure-specific. mdpi.com These findings highlight the potential of using this compound as a starting material for creating diverse libraries of thiazole-based compounds for screening as cholinesterase inhibitors.

Protein Labeling Applications

This compound derivatives are valuable reagents for protein labeling. smolecule.com The thiocyanate group can react with specific amino acid residues on a protein's surface, forming a stable covalent bond. smolecule.com This allows for the attachment of a tag to the protein, which can be used for tracking, quantification, or studying protein function.

A notable example is 4-nitrothis compound (4-NPTS), which can be used to label proteins by reacting with the free amino groups of lysine (B10760008) residues. smolecule.com The attachment of the 4-nitrophenyl group introduces a chromophore, enabling the detection and quantification of the labeled protein using UV-visible spectroscopy. smolecule.com

Isothiocyanates, which are isomers of thiocyanates, are also widely used for protein labeling, particularly for attaching fluorescent dyes or radioactive isotopes. rsc.org The reactivity of the isothiocyanate group with amine residues provides a common method for protein conjugation. rsc.org While the primary focus here is on this compound, the established utility of related isothiocyanates in protein labeling underscores the potential of the thiocyanate group in similar applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how modifications to the chemical structure influence their therapeutic effects.

In the context of anticancer activity, SAR studies on thiazole-based derivatives have revealed the importance of substituents on the phenyl ring for their inhibitory effect on human lactate dehydrogenase A (hLDHA). For instance, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring of this compound-derived thiazoles significantly impact their anticancer potency. nih.gov

Similarly, for 2-aminothiophene derivatives synthesized using this compound, SAR studies have highlighted several key features:

The amino group at position 2 is often critical for biological activity. vulcanchem.com

Modifications to the ester group can influence both the potency and selectivity of the compound. vulcanchem.com

The nature of the substituent at the aryl position significantly affects cellular uptake and target interaction. vulcanchem.com

In the development of cholinesterase inhibitors, SAR studies of thiazole derivatives have shown that the type and position of substituents on the phenyl ring are crucial for their inhibitory activity. tandfonline.com For example, a nitro group at the para-position of the phenyl ring was found to be positively correlated with acetylcholinesterase inhibition. tandfonline.com

These SAR studies are crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Comparative Studies with Analogous Compounds

Reactivity Comparisons with Phenacyl Bromide and Benzyl (B1604629) Thiocyanate (B1210189)

The reactivity of phenacyl thiocyanate is best understood by comparing it to its structural analogs, phenacyl bromide and benzyl thiocyanate. These comparisons highlight the distinct roles of the thiocyanate group and the phenacyl moiety.

This compound is commonly synthesized via a nucleophilic substitution reaction involving phenacyl bromide and a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate. rsc.orgsci-hub.ru In this reaction, the bromide ion of phenacyl bromide serves as an effective leaving group, readily displaced by the incoming nucleophilic thiocyanate anion. The efficiency of this synthesis underscores the higher reactivity of the carbon-bromine (C-Br) bond in phenacyl bromide compared to the carbon-sulfur (C-S) bond in the resulting this compound in the context of nucleophilic attack. The reaction is often carried out in solvents like acetonitrile (B52724) or under phase-transfer catalysis conditions. rsc.orgresearchgate.net

Once formed, the thiocyanate group in this compound can itself act as a leaving group, although it is generally less labile than a bromide ion. The reactivity of this compound is significantly influenced by the adjacent carbonyl group, which activates the α-carbon for nucleophilic attack. For instance, this compound reacts with primary amines to form 2-aminothiazoles. sci-hub.ru

When compared to benzyl thiocyanate, the primary difference in reactivity stems from the electronic influence of the group attached to the CH₂SCN core. The phenacyl group contains a strong electron-withdrawing carbonyl function, whereas the benzyl group has a phenyl ring attached to the methylene (B1212753). The carbonyl group in this compound makes the methylene protons more acidic and the carbon atom more susceptible to nucleophilic attack than the corresponding positions in benzyl thiocyanate. Acyl isothiocyanates, which are related, are noted to be more reactive than alkyl isothiocyanates due to the electron-withdrawing acyl group. arkat-usa.org This principle suggests that the phenacyl group enhances the reactivity of the thiocyanate moiety compared to the benzyl group.

| Feature | This compound | Phenacyl Bromide | Benzyl Thiocyanate |

| Primary Bond of Interest | C-S | C-Br | C-S |

| Typical Role in Synthesis | Electrophile, Precursor to heterocycles | Electrophile, Alkylating agent | Electrophile, Thiocyanating agent |

| Reactivity of Leaving Group | Thiocyanate (SCN⁻) is a moderate leaving group. | Bromide (Br⁻) is a good leaving group. | Thiocyanate (SCN⁻) is a moderate leaving group. |

| Influence of Adjacent Group | Carbonyl group activates the α-carbon and enhances acidity of methylene protons. | Carbonyl group activates the α-carbon for nucleophilic substitution. | Phenyl ring provides benzylic activation, but less so than the phenacyl's carbonyl group. |

| Common Reactions | Cyclization with amines to form thiazoles. sci-hub.ru | Synthesis of this compound with KSCN/NH₄SCN. rsc.org | Nucleophilic substitution at the benzylic carbon. |

Electrochemical Behavior of this compound vs. Phenacyl Halides

The electrochemical reduction of this compound and phenacyl halides reveals significant differences in their behavior, primarily concerning the reduction potential and the subsequent reaction pathways of the generated intermediates. researchgate.net

The cathodic reduction of the carbon-leaving group bond (C-X) in phenacyl derivatives occurs at different potentials. The C-SCN bond in this compound is reduced at a more negative potential than the carbon-halogen (C-X, where X = Cl, Br) bonds in phenacyl halides. researchgate.net This indicates that phenacyl halides are more easily reduced electrochemically. The reduction of this compound in an aprotic medium like dimethylformamide (DMF) leads to the cleavage of the C-S bond, generating a phenacyl radical and a thiocyanate anion, or a radical anion intermediate depending on the substituents. researchgate.netrsc.org

The mechanism of C-S bond fragmentation in phenacyl thiocyanates during electrochemical reduction is dependent on the substituents on the phenyl ring. rsc.org

Electron-donating or unsubstituted groups : For compounds like this compound itself, the reduction proceeds through a concerted dissociative electron transfer. In this one-step mechanism, electron transfer and bond cleavage occur simultaneously, directly forming a phenacyl radical and a thiocyanate anion. rsc.org

Electron-withdrawing groups (e.g., -CN, -NO₂): For substituted phenacyl thiocyanates, the reduction follows a stepwise mechanism. An initial electron transfer forms a transient radical anion intermediate, which then undergoes cleavage of the C-S bond in a subsequent step. rsc.org

The electrochemically generated acetophenone (B1666503) enolate, formed after the initial reduction, can act as a nucleophile or an electrogenerated base. researchgate.netresearchgate.net This reactivity leads to a variety of products. For example, the controlled potential electrolysis of this compound can yield 2,4-diphenylthiophene (B12183156), 1,4-diphenyl-1,4-butanedione, and acetophenone, among other products. researchgate.net While the reduction of phenacyl halides also produces an acetophenone enolate, the different reaction conditions (potentials) and the presence of the thiocyanate ion in the former case can influence the distribution and nature of the final products. researchgate.net

| Compound Type | Relative Reduction Potential | Reduction Mechanism | Key Intermediate |

| This compound | More negative | Concerted or Stepwise (substituent-dependent) rsc.org | Acetophenone enolate researchgate.netresearchgate.net |

| Phenacyl Halides (Br, Cl) | Less negative (easier to reduce) researchgate.net | Generally concerted dissociative electron transfer | Acetophenone enolate researchgate.net |

Thiocyanate vs. Selenocyanate (B1200272) Reactivity

Organic thiocyanates and their selenium analogs, selenocyanates, share structural similarities and can be prepared by similar synthetic methods, such as the reaction of an alkyl halide with potassium selenocyanate or thiocyanate. wikipedia.org However, their reactivity, particularly in oxidative and addition reactions, can differ significantly.

A direct comparison in antimicrobial photodynamic therapy (aPDT) showed that potassium selenocyanate (KSeCN) was generally more potent than potassium thiocyanate (KSCN). researchgate.netnih.gov KSeCN was effective with a broader range of photosensitizers, whereas KSCN's potentiation was limited primarily to phenothiazinium salts. nih.gov The proposed mechanisms highlight the chemical differences: KSeCN is thought to work via the formation of a semi-stable oxidizing species, selenocyanogen (B1243902) ((SeCN)₂), while KSCN's mechanism can involve the formation of a sulfur trioxide radical anion or hypothiocyanite (B1210458) (OSCN⁻), depending on the specific oxidative system. researchgate.netnih.gov

In the context of addition reactions to metal-coordinated tetrazines, the reactivity order is reversed. The reaction of ruthenium(II) tetrazine complexes with chalcogenocyanate anions showed that the rate of reaction decreases with the size of the chalcogen atom (O ≫ S > Se). acs.org Specifically, the reaction with thiocyanate was found to be significantly faster—by a factor of (4–5) × 10³—than with a reference alkyne, while the reaction with selenocyanate was only 3 × 10² times faster. acs.orgunipi.it This demonstrates that the nucleophilic attack of the thiocyanate on the activated tetrazine ring is kinetically more favorable than that of the selenocyanate in this specific system.

Electrochemical studies on phenacyl thiocyanates and phenacyl selenocyanates also reveal differences. Both are considered pseudohalogens, and their reduction leads to the fragmentation of the C-S or C-Se bond. rsc.org The precise reduction potentials and the stability of intermediates can vary, influencing their synthetic utility as precursors for sulfur- or selenium-containing compounds. rsc.org

| Comparison Context | Thiocyanate (SCN⁻) | Selenocyanate (SeCN⁻) | Finding |

| Antimicrobial Photodynamic Therapy | Less potent; works with fewer photosensitizers. nih.gov | More potent; works with a wider range of photosensitizers. nih.gov | Selenocyanate is generally more effective in this oxidative biological application. researchgate.net |

| Mediator in aPDT | Sulfur trioxide radical anion or Hypothiocyanite (OSCN⁻). researchgate.netnih.gov | Selenocyanogen ((SeCN)₂). researchgate.netnih.gov | The reactive species generated from each anion are fundamentally different. |

| Addition to Ru-Tetrazine Complexes | Faster reaction rate. acs.org | Slower reaction rate. acs.org | Thiocyanate is a more reactive nucleophile in this specific organometallic reaction. unipi.it |

| General Properties | Forms stable organic compounds (R-SCN). | Forms stable organic compounds (R-SeCN); often have repulsive odors. wikipedia.org | Both are versatile pseudohalogen synthons. rsc.org |

Conclusion and Future Perspectives

Summary of Key Research Findings

Phenacyl thiocyanate (B1210189) is a versatile organic compound with a rich chemical profile. Key research findings highlight its efficient synthesis via nucleophilic substitution, with modern methods like microwave assistance and clay catalysis improving yields and reaction times. peacta.org Its reactivity, centered on the thiocyanate and phenacyl groups, makes it a valuable intermediate in the synthesis of diverse heterocyclic compounds, particularly thiazoles and thiophenes. researchgate.netjustdial.com The compound has demonstrated notable biological activity, with research indicating its potential as a fungicide and its derivatives showing promise in anticancer research through the inhibition of key enzymes. researchgate.netzenodo.org

Emerging Areas of Research for Phenacyl Thiocyanate

Emerging research is focused on expanding the synthetic utility of this compound and its derivatives. The development of novel, environmentally friendly synthetic methods, such as metal-free and solvent-free procedures, is a significant area of interest. researchgate.nettandfonline.com There is growing exploration into the photochemical applications of this compound to create new materials with tailored properties. Furthermore, the investigation of its derivatives as potent and selective bioactive agents, including anticancer and antimicrobial compounds, is a rapidly developing field. acs.org The potential for catalyst modulation to control the ambident reactivity of thiocyanates in photochemical reactions opens new avenues for creating diverse molecular structures from a single precursor. nih.gov

Challenges and Opportunities in this compound Research

A primary challenge in this compound research is the need for more in-depth studies to fully elucidate its mechanisms of action in various biological systems, particularly as a pesticide and corrosion inhibitor. While its fungicidal properties are noted, detailed mechanistic studies are less common. zenodo.org A significant opportunity lies in the rational design and synthesis of new this compound derivatives with enhanced efficacy and specificity for applications in medicine, agriculture, and material science. Overcoming challenges related to the development of scalable, green synthetic protocols will be crucial for its broader industrial application. researchgate.netchemrevlett.com The unique reactivity of the thiocyanate group presents an ongoing opportunity to explore novel chemical transformations and construct complex, biologically active molecules. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing phenacyl thiocyanate, and how can reaction efficiency be optimized?

Answer: this compound can be synthesized via nucleophilic substitution between phenacyl bromide and thiocyanate salts (e.g., KSCN or NH₄SCN). To optimize efficiency, consider microwave-assisted synthesis or ultrasound irradiation, which reduce reaction times and improve yields compared to conventional heating . For example, microwave irradiation accelerates reaction kinetics by enhancing molecular collisions, while ultrasound promotes cavitation-induced mixing. Preheating thiocyanate precursors (e.g., thiourea derivatives) to avoid decomposition-related irreproducibility is critical . Monitor reaction progress using TLC or FT-IR to confirm thiocyanate incorporation.

Basic: How can FT-IR spectroscopy distinguish between N-bonded and S-bonded thiocyanate in this compound?

Answer: The bonding mode of the thiocyanate group (κN vs. κS) is determined by comparing C≡N and C-S stretching frequencies. N-bonded thiocyanate (M-NCS) typically exhibits C≡N stretches at 2050–2100 cm⁻¹ and weaker C-S stretches near 750–860 cm⁻¹, whereas S-bonded thiocyanate (M-SCN) shows C≡N stretches at 2100–2150 cm⁻¹ and stronger C-S stretches at 690–720 cm⁻¹ . Use reference compounds (e.g., KSCN for κN or Hg(SCN)₂ for κS) to validate assignments. Quantitative comparison tools (e.g., spectral difference calculations) enhance accuracy .

Advanced: How can global data analysis resolve contradictions in equilibrium constants for this compound complexes?

Answer: Kinetic instability in thiocyanate complexes often leads to discrepancies in reported equilibrium constants. Employ stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) to capture rapid equilibration processes. This method integrates time-resolved absorbance spectra and computational modeling to derive accurate equilibrium constants (e.g., logβ for Fe(SCN)ₙ complexes) without approximations . For this compound, this approach accounts for transient intermediates and solvent effects, improving reproducibility across studies.

Advanced: How do Hirshfeld surface analyses inform the solid-state behavior of this compound?

Answer: Hirshfeld surface analysis reveals intermolecular interactions (e.g., N–H⋯S, C–H⋯π) governing crystal packing. For example, in 4-aminopyridinium thiocyanate, N–H⋯S hydrogen bonds dominate, while π-π stacking influences stability . Apply this to this compound to map interactions like C=O⋯SCN or aryl-thiocyanate contacts. Pair with X-ray crystallography (space group determination, unit cell parameters) to correlate structural features with thermal stability or solubility .

Basic: What statistical methods validate thiocyanate concentration measurements in this compound studies?

Answer: Use ANOVA to compare concentrations across experimental treatments (e.g., synthesis conditions) and Student’s t-test for pairwise comparisons (e.g., solvent effects). For recovery tests, spike known thiocyanate amounts into samples and calculate recovery percentages (target: 95–105%) to validate accuracy . Report mean values with standard deviations and p-values (e.g., p < 0.05 for significance) .

Advanced: How does computational chemistry predict the stability and reactivity of this compound?

Answer: Density functional theory (DFT) at the B3LYP/6-311+G(2d,p) level calculates molecular electrostatic potential (MEP) maps, frontier molecular orbitals (FMOs), and Mulliken charges to predict reactive sites. For phenacyl derivatives, MEP maps highlight electrophilic regions (e.g., carbonyl groups), while FMO energies indicate susceptibility to nucleophilic attack . Compare computed NMR shifts (GIAO method) with experimental data to validate structural models .

Basic: How to ensure reproducibility in this compound synthesis when scaling reactions?

Answer: Standardize precursor preheating (e.g., thiourea to NH₄SCN conversion) to minimize batch-to-batch variability . Use inert atmospheres (N₂/Ar) to prevent oxidation. Document reaction parameters (e.g., microwave power, ultrasound frequency) and characterize products via melting point, FT-IR, and elemental analysis. For scale-up, maintain consistent stirring rates and solvent volumes to avoid mass transfer limitations .

Advanced: What experimental designs address temporal degradation of this compound in environmental studies?

Answer: Conduct accelerated stability tests under controlled conditions (pH, temperature, light exposure). Use HPLC or UV-Vis spectroscopy to track degradation products (e.g., phenacyl alcohol or free SCN⁻). For chronic exposure studies, model dose-response relationships using nonlinear regression to identify toxicity thresholds . Include control groups with inert matrices to distinguish degradation from matrix effects .

Basic: Which analytical techniques quantify thiocyanate in this compound degradation studies?

Answer: Ion chromatography (IC) or colorimetric methods (e.g., Fe³⁺-SCN⁻ complexation at 480 nm) are standard. Validate methods via calibration curves (R² > 0.99) and limit of detection (LOD) calculations. For complex matrices (e.g., biological samples), perform solid-phase extraction (SPE) to isolate SCN⁻ before analysis . Report results as mean ± SD from triplicate measurements .

Advanced: How do advanced spectroscopic methods resolve dynamic equilibria in this compound solutions?

Answer: Combine NMR line-shape analysis with UV-Vis global fitting to monitor equilibria in real time. For example, ¹H NMR detects proton environments shifting with ligand exchange, while UV-Vis tracks absorbance changes during complexation . Apply the method to this compound’s interaction with metal ions (e.g., Fe³⁺) to derive stability constants and speciation diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.